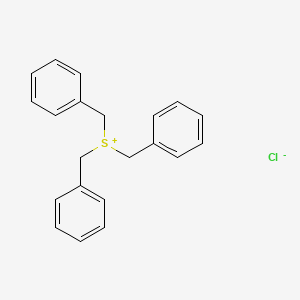

Tribenzylsulfanium chloride

Description

Contextualization of Sulfonium (B1226848) Salts in Contemporary Chemical Research

Sulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three organic substituents, resulting in a positively charged species. In modern chemical research, these salts are recognized for their versatility and have become increasingly important in organic synthesis. manchester.ac.ukgoettingen-research-online.de Their electron-deficient nature makes them amenable to a variety of transformations, including nucleophilic substitution and single-electron transfer (SET) processes. goettingen-research-online.de This reactivity has positioned sulfonium salts as valuable reagents and intermediates in the construction of complex molecular architectures.

The resurgence of interest in sulfonium salt chemistry can be attributed to several factors. Firstly, the development of more direct and efficient synthetic protocols has made a wide variety of sulfonium reagents readily accessible. acs.org Secondly, their reactivity often mirrors that of hypervalent iodine compounds, presenting them as viable and often more stable alternatives. acs.org Furthermore, the integration of sulfonium salts with modern technologies like photoredox catalysis and electrosynthesis has unlocked new and previously unattainable reaction pathways. manchester.ac.ukgoettingen-research-online.deacs.org The neutral sulfide (B99878) leaving groups generated in their reactions are also less likely to be detrimental to catalysts compared to anionic counterparts. ccspublishing.org.cn

Historical Trajectories in Sulfonium Compound Investigations

The study of organosulfur compounds has a rich history, with significant discoveries dating back to the 19th century. researchgate.net The first optically active sulfur compounds to be prepared were sulfonium salts in the year 1900, a milestone that highlighted the stereochemical possibilities at the sulfur center. britannica.com Early investigations into sulfonium salts primarily focused on their formation, such as the reaction of sulfides with alkyl halides. britannica.com For instance, a 1940 publication in the Journal of the American Chemical Society detailed the formation of sulfonium compounds from benzyl (B1604629) iodide and organic disulfides. acs.org

Over the decades, research has expanded from fundamental synthesis and characterization to exploring their intricate reactivity. The generation of radical intermediates from sulfonium salts through processes like electrochemistry or photolysis has been a subject of study for over half a century. manchester.ac.uk These early reports on the photochemistry of sulfonium salts laid the groundwork for the recent explosion of interest in their use in light-mediated reactions. manchester.ac.ukmanchester.ac.uk The development of sulfur ylides from sulfonium salts by Johnson, Corey, and Chaykovsky in the 1960s for the synthesis of three-membered rings was another pivotal moment that broadened the synthetic utility of this class of compounds. ccspublishing.org.cn

Research Significance and Academic Relevance of Tribenzylsulfanium Chloride

This compound, as a specific example of a sulfonium salt, holds particular research significance due to the nature of its benzyl substituents. The benzyl groups can influence the salt's reactivity and stability, making it a valuable substrate for various chemical transformations.

The academic relevance of this compound and related benzylsulfonium salts is underscored by their application in cutting-edge synthetic methodologies. For example, they have been employed in photoredox-catalyzed radical alkenylation reactions. manchester.ac.uk In these processes, the benzylsulfonium salt acts as a precursor to a benzylic radical, which can then engage in carbon-carbon bond-forming reactions. This type of reactivity is highly sought after for the construction of complex organic molecules.

Furthermore, the study of such compounds contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms and the influence of structure on reactivity. The investigation of this compound and its analogs helps to refine the broader field of sulfonium salt chemistry, paving the way for the design of new reagents and catalysts with tailored properties for specific synthetic challenges.

Data and Properties of this compound

General Properties of Sulfonium Salts:

| Property | Description |

| Physical State | Typically crystalline solids. |

| Stability | Generally bench-stable compounds. goettingen-research-online.de |

| Solubility | Often soluble in polar solvents. |

| Structure | The sulfonium ion has a tetrahedral geometry around the sulfur atom. ontosight.ai |

Expected Reactivity of this compound:

| Reaction Type | Description |

| Nucleophilic Substitution | The benzyl groups can be displaced by nucleophiles. |

| Ylide Formation | Treatment with a strong base can lead to the formation of a sulfur ylide. goettingen-research-online.de |

| Radical Formation | Can serve as a precursor to benzyl radicals under photoredox or electrochemical conditions. manchester.ac.ukmanchester.ac.uk |

| Phase Transfer Catalysis | Quaternary ammonium (B1175870) and phosphonium (B103445) salts with benzylic groups, like benzyltriethylammonium chloride, are effective phase transfer catalysts; this compound could potentially exhibit similar activity. chemicalbook.com |

Structure

3D Structure of Parent

Properties

CAS No. |

62153-79-1 |

|---|---|

Molecular Formula |

C21H21ClS |

Molecular Weight |

340.9 g/mol |

IUPAC Name |

tribenzylsulfanium;chloride |

InChI |

InChI=1S/C21H21S.ClH/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;/h1-15H,16-18H2;1H/q+1;/p-1 |

InChI Key |

JJFWMPDPYPGQHP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Tribenzylsulfanium Chloride

Classical Preparative Routes and Mechanistic Elucidation

The traditional synthesis of Tribenzylsulfanium chloride primarily relies on the formation of the sulfonium (B1226848) cation through alkylation reactions. This involves the use of benzyl (B1604629) halide precursors and careful optimization of reaction conditions to ensure high yield and purity.

Alkylation Reactions in Sulfonium Cation Formation

The core of the classical synthesis of this compound is the S-alkylation of a suitable sulfur-containing precursor. A common approach involves the reaction of benzyl chloride with a sulfur source, such as sodium sulfide (B99878) or thiourea, in a suitable solvent. acs.org In a typical procedure, dibenzyl sulfide is first synthesized from benzyl chloride and a sulfide source. Subsequently, the dibenzyl sulfide acts as a nucleophile, attacking the electrophilic benzylic carbon of a second molecule of benzyl chloride. This nucleophilic substitution reaction results in the formation of the stable tribenzylsulfanium cation, with the chloride ion acting as the counter-ion.

The mechanism proceeds via a standard SN2 pathway. The sulfur atom of the dibenzyl sulfide, with its lone pair of electrons, attacks the benzylic carbon of benzyl chloride, leading to the displacement of the chloride ion. The transition state involves a trigonal bipyramidal geometry around the central sulfur atom. The stability of the benzylic carbocation character in the transition state facilitates this reaction.

Strategic Utilization of Benzyl Halide Precursors

Benzyl chloride is the most common precursor for the synthesis of this compound due to its reactivity and commercial availability. The carbon-chlorine bond in benzyl chloride is sufficiently polarized to render the benzylic carbon electrophilic and susceptible to nucleophilic attack by a sulfide. The presence of the phenyl group stabilizes the developing positive charge in the transition state through resonance, further enhancing its reactivity compared to simple alkyl halides.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and reactant stoichiometry. The reaction is typically conducted under reflux conditions to provide the necessary activation energy for the S-alkylation to proceed at a reasonable rate. acs.org

Polar aprotic solvents like dimethylformamide (DMF) are often employed as they can effectively solvate the reactants and facilitate the nucleophilic substitution. acs.org The choice of solvent is crucial as it influences the solubility of the reactants and the stability of the transition state.

To illustrate the impact of these parameters, a hypothetical optimization study is presented in the table below, based on general principles of S-alkylation reactions.

| Entry | Benzyl Chloride (eq.) | Dibenzyl Sulfide (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.2 | 1.0 | Acetonitrile | 82 (Reflux) | 12 | 75 |

| 2 | 1.2 | 1.0 | DMF | 100 | 8 | 85 |

| 3 | 1.2 | 1.0 | DMF | 120 | 6 | 92 |

| 4 | 1.5 | 1.0 | DMF | 120 | 6 | 90 (with impurities) |

| 5 | 1.2 | 1.0 | Toluene (B28343) | 110 (Reflux) | 24 | 60 |

This is a representative table based on typical optimization trends for similar reactions and does not represent actual experimental data from a single source.

Innovations in this compound Synthetic Strategies

In recent years, the principles of green chemistry and continuous flow synthesis have been increasingly applied to the production of specialty chemicals, including sulfonium salts. These innovative approaches aim to enhance the efficiency, safety, and environmental footprint of the synthetic processes.

Green Chemistry Principles in Sulfonium Salt Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas: the use of less hazardous solvents, improved atom economy, and the reduction of energy consumption. While specific studies on the green synthesis of this compound are not widely reported, general principles for sulfonium salt synthesis can be applied.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Optimizing stoichiometry to avoid excess reagents and minimize byproduct formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Safer Solvents & Auxiliaries | Exploring the use of less toxic and more environmentally benign solvents. |

| Design for Energy Efficiency | Developing catalytic methods that allow for lower reaction temperatures and shorter reaction times. |

Implementation of Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While the continuous flow synthesis of this compound has not been specifically detailed in the literature, the synthesis of other quaternary ammonium (B1175870) and sulfonium salts in flow reactors has been demonstrated.

In a hypothetical continuous flow setup for the synthesis of this compound, solutions of dibenzyl sulfide and benzyl chloride would be pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, residence time, and stoichiometry afforded by a flow system could lead to higher yields and purity of the final product. The small reactor volume also enhances safety, particularly for exothermic reactions.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection |

| Safety | Potential for thermal runaway in large batches | Inherently safer due to small reaction volumes |

| Scalability | Requires larger vessels | Achieved by running the system for longer durations |

| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

Chemo- and Regioselective Synthesis of Tribenzylsulfanium Derivatives

The synthesis of tribenzylsulfanium derivatives with specific chemical functionalities and defined regiochemistry presents a significant challenge in synthetic organic chemistry. Achieving chemo- and regioselectivity is crucial for tailoring the properties of the final compound for specific applications. The primary strategies for introducing substituents on the benzyl groups can be broadly categorized into two approaches: functionalization of the starting materials prior to salt formation or post-synthesis modification of the tribenzylsulfanium cation.

Synthesis from Pre-functionalized Precursors:

A common and often more controlled method for preparing substituted tribenzylsulfanium salts involves the use of benzyl halides or thioethers that already contain the desired functional groups in specific positions. This approach allows for a more predictable and selective synthesis. The reaction of a substituted benzyl thioether with a substituted benzyl halide, or the reaction of a substituted dibenzyl sulfide with a third substituted benzyl halide, can lead to the formation of unsymmetrical tribenzylsulfanium salts.

The selectivity in these reactions is primarily dictated by the reactivity of the starting materials. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic rings of the benzyl halides can influence their susceptibility to nucleophilic attack by the sulfur atom of the thioether. This allows for a degree of control over which benzyl group is incorporated.

| Reactant 1 | Reactant 2 | Product | Selectivity Principle |

| Substituted Dibenzyl Sulfide | Substituted Benzyl Chloride | Asymmetrically Substituted this compound | The structure of the final product is determined by the specific substituents on the starting materials. |

| Benzyl Thioether | Substituted Benzyl Chloride | Monosubstituted this compound | The position of the substituent is pre-determined on the benzyl chloride. |

Table 1: Chemo- and Regioselective Synthesis of Tribenzylsulfanium Derivatives from Pre-functionalized Precursors

Post-synthesis Functionalization:

Direct functionalization of the tribenzylsulfanium cation is a more challenging approach due to the potential for competing reactions and lack of selectivity. The electron-withdrawing nature of the sulfonium group can deactivate the aromatic rings towards electrophilic substitution. However, under specific reaction conditions and with the use of highly reactive reagents, it may be possible to introduce functional groups onto the benzyl moieties. The regioselectivity of such reactions would be influenced by the directing effects of the methylene (B1212753) group and the sulfonium center, as well as any existing substituents. Research in this area is focused on developing catalytic systems that can direct functionalization to specific positions on the aromatic rings.

Advanced Purification and Isolation Techniques for this compound

The purification of this compound is essential to remove unreacted starting materials, by-products, and other impurities. As an ionic compound, its purification requires techniques that are suited for polar and often crystalline solids.

Recrystallization:

Recrystallization is a fundamental and widely used technique for the purification of solid compounds like this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

For sulfonium salts, which are generally polar, a range of solvent systems can be employed. The selection often involves a polar solvent in which the salt is soluble, combined with a less polar anti-solvent to induce crystallization. Slow cooling of the saturated solution is crucial to allow for the formation of well-defined crystals, which tend to exclude impurities more effectively than rapidly formed precipitates.

| Solvent System | Rationale |

| Ethanol/Water | Ethanol provides good solubility at higher temperatures, while the addition of water as an anti-solvent can induce crystallization upon cooling. |

| Methanol/Diethyl Ether | Methanol is a good solvent for many salts, and the addition of diethyl ether can significantly decrease the solubility, promoting crystal formation. |

| Dichloromethane/Hexane | Dichloromethane can dissolve the sulfonium salt, and the addition of hexane serves as an anti-solvent. |

| Acetone/Water | Similar to the ethanol/water system, acetone can dissolve the salt, and water acts as the anti-solvent. |

Table 2: Common Solvent Systems for the Recrystallization of Sulfonium Salts

Chromatographic Methods:

For challenging purifications where recrystallization is ineffective, or for the isolation of specific derivatives, chromatographic techniques can be employed.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the purification of ionic compounds. For sulfonium salts, reversed-phase HPLC is often utilized, where a nonpolar stationary phase is used with a polar mobile phase. The retention of the positively charged sulfonium cation can be influenced by the choice of mobile phase additives, such as ion-pairing agents, and by controlling the pH and ionic strength. This technique allows for the separation of closely related impurities from the target compound.

Ion-Exchange Chromatography (IEX): Given that this compound is a cation, ion-exchange chromatography is a highly suitable purification method. In cation-exchange chromatography, the stationary phase contains negatively charged functional groups that reversibly bind the positively charged tribenzylsulfanium cations. Impurities that are neutral or anionic will pass through the column unretained. The bound sulfonium salt can then be eluted by increasing the ionic strength of the mobile phase, typically by introducing a salt gradient (e.g., with sodium chloride). This method offers high selectivity for the purification of ionic species.

| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Application |

| Preparative HPLC | Reversed-phase (e.g., C18) | Polar solvent mixture (e.g., water/acetonitrile) with potential additives. | High-resolution separation of closely related impurities. |

| Ion-Exchange Chromatography | Cation-exchange resin | Buffer with increasing salt concentration (gradient elution). | Selective isolation of the cationic tribenzylsulfanium species from neutral or anionic impurities. |

Table 3: Advanced Chromatographic Purification Techniques for this compound

Mechanistic Investigations of Tribenzylsulfanium Chloride Reactivity

Elucidation of Reaction Pathways and Intermediates

The tribenzylsulfanium cation, the reactive species derived from tribenzylsulfanium chloride, can undergo several competing reaction pathways depending on the nature of the attacking species, the solvent, and the reaction conditions. These pathways primarily include nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions Involving Tribenzylsulfanium Cation

Nucleophilic substitution reactions of the tribenzylsulfanium cation involve the attack of a nucleophile on one of the benzylic carbons, leading to the displacement of dibenzyl sulfide (B99878) as a leaving group. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway.

In an SN1-type mechanism , the reaction is proposed to proceed through the initial, rate-determining dissociation of the tribenzylsulfanium cation to form a benzyl (B1604629) cation intermediate and dibenzyl sulfide. The highly reactive benzyl cation is then rapidly attacked by a nucleophile. This pathway is favored by polar, ionizing solvents that can stabilize the carbocation intermediate.

Conversely, a concerted SN2 mechanism involves a one-step process where the nucleophile attacks the benzylic carbon at the same time as the carbon-sulfur bond breaks. This pathway is characterized by second-order kinetics, with the rate being dependent on the concentrations of both the tribenzylsulfanium salt and the nucleophile. Steric hindrance around the benzylic carbon can influence the feasibility of this pathway. For sulfonium (B1226848) salts, the nature of the nucleophile and the solvent polarity are critical in determining whether the reaction follows an SN1 or SN2 course.

Elimination Reactions Propagated by this compound

In the presence of a strong base, this compound can undergo elimination reactions to form stilbene. This process, known as β-elimination, involves the abstraction of a proton from the carbon adjacent to the positively charged sulfur atom (the β-carbon) by a base, followed by the departure of the dibenzyl sulfide leaving group.

Similar to substitution reactions, elimination reactions can also proceed through different mechanisms, primarily the E1 (unimolecular) and E2 (bimolecular) pathways. The E2 mechanism is a concerted process where the base removes a proton and the leaving group departs simultaneously. This pathway is favored by strong, sterically hindered bases and is characterized by second-order kinetics. The stereochemistry of the starting material can influence the geometry of the resulting alkene.

The E1 mechanism proceeds in two steps, with the initial formation of a carbocation intermediate, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon in a subsequent fast step to form the double bond. E1 reactions often compete with SN1 reactions as they share a common carbocation intermediate. The reaction conditions, particularly the strength and concentration of the base, play a crucial role in dictating the competition between substitution and elimination pathways.

Radical Processes in this compound Transformations

This compound can also participate in radical reactions, particularly under photolytic or thermolytic conditions. Homolytic cleavage of a carbon-sulfur bond can generate a benzyl radical and a dibenzylsulfinyl radical cation. These radical intermediates can then initiate a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or radical-radical coupling.

The formation of radical species from sulfonium salts has been utilized in photoredox catalysis for C-C bond formation. In such systems, a photosensitizer absorbs light and transfers an electron to the sulfonium salt, inducing the cleavage of a C-S bond to generate an aryl or alkyl radical. While specific studies on this compound in this context are not abundant, the general reactivity pattern of benzylsulfonium salts suggests their potential as precursors for benzyl radicals in synthetic applications.

Quantitative Kinetic Analyses of this compound Reactions

Quantitative kinetic studies are essential for a detailed understanding of the reaction mechanisms of this compound. These analyses involve measuring reaction rates under various conditions to determine rate constants, reaction orders, and the influence of external factors.

Determination of Rate Constants and Reaction Orders

The order of a reaction with respect to each reactant provides insight into the molecularity of the rate-determining step. For instance, a first-order dependence on the concentration of this compound and a zero-order dependence on the nucleophile would be consistent with an SN1 or E1 mechanism. Conversely, a first-order dependence on both the sulfonium salt and the nucleophile/base would indicate an SN2 or E2 pathway.

While specific rate constants for this compound are not extensively documented in readily available literature, analogous systems provide valuable comparative data. For example, the solvolysis of related benzylic compounds often exhibits pseudo-first-order kinetics in a large excess of the solvent, which acts as the nucleophile. The rate constants for these reactions are highly dependent on the solvent's nucleophilicity and ionizing power.

Below is a hypothetical interactive data table illustrating how rate constants for a reaction of a benzylsulfonium salt might vary with the concentration of a nucleophile, which would help in determining the reaction order.

| [Sulfonium Salt] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Calculated k (M⁻¹s⁻¹) |

| 0.05 | 0.1 | 5.0 x 10⁻⁵ | 0.01 |

| 0.05 | 0.2 | 1.0 x 10⁻⁴ | 0.01 |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ | 0.01 |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ | 0.01 |

This is a representative table demonstrating the determination of a second-order rate constant. Actual experimental data for this compound is required for a definitive analysis.

Influence of Solvent Systems and Thermal Conditions on Reaction Kinetics

The choice of solvent can dramatically influence the rate and mechanism of reactions involving this compound. Polar protic solvents, such as water and alcohols, are effective at solvating both the sulfonium cation and the chloride anion, and they can also stabilize carbocation intermediates, thus favoring SN1 and E1 pathways. Polar aprotic solvents, like acetone or dimethylformamide, are less effective at solvating anions but can still solvate the cation, which can influence the rates of SN2 and E2 reactions.

Temperature also plays a critical role in the kinetics of these reactions. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. By studying the temperature dependence of the rate constant, important thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. These parameters provide deeper insights into the nature of the transition state. For example, a highly negative entropy of activation is often indicative of an associative (e.g., SN2) transition state where two molecules come together, leading to a more ordered system.

An interactive data table below illustrates the potential effect of solvent polarity and temperature on the rate constant of a substitution reaction of a benzylsulfonium salt, based on general principles of chemical kinetics.

| Solvent | Dielectric Constant | Temperature (°C) | Rate Constant (k, s⁻¹) |

| Water | 78.4 | 25 | 1.5 x 10⁻⁴ |

| Water | 78.4 | 50 | 6.0 x 10⁻⁴ |

| Ethanol | 24.6 | 25 | 2.5 x 10⁻⁵ |

| Ethanol | 24.6 | 50 | 1.0 x 10⁻⁴ |

| Acetone | 21.0 | 25 | 8.0 x 10⁻⁶ |

| Acetone | 21.0 | 50 | 3.5 x 10⁻⁵ |

This table is illustrative and based on expected trends. Specific experimental data for this compound is necessary for accurate representation.

Transition State Characterization in this compound Reactions

The reactivity of this compound, particularly in reactions involving nucleophilic attack or thermal decomposition, is fundamentally governed by the structure and energetics of the transition state. While specific experimental data on the transition state of this compound reactions are scarce in publicly accessible literature, computational chemistry provides a powerful tool to elucidate these transient structures. Density Functional Theory (DFT) and ab initio methods are commonly employed to model the geometric and electronic properties of transition states in reactions of analogous sulfonium salts.

A prevalent reaction pathway for sulfonium salts is the SN2-type nucleophilic substitution, where a nucleophile attacks one of the carbon atoms attached to the sulfur, leading to the displacement of a thioether. For this compound, this would involve a nucleophile (Nu-) attacking the benzylic carbon. The transition state for such a reaction is characterized by a trigonal bipyramidal geometry around the central carbon atom, with the nucleophile and the leaving group (dibenzyl sulfide) occupying the axial positions.

Key geometric parameters of the SN2 transition state for a model reaction involving a benzylsulfonium salt and a chloride ion as the nucleophile have been computationally investigated. These studies reveal a significant elongation of the C-S bond of the leaving group and a partially formed C-Cl bond.

Interactive Table: Calculated Transition State Parameters for a Model SN2 Reaction of a Benzylsulfonium Salt

| Parameter | Reactant Complex | Transition State | Product Complex |

| C-Cl Distance (Å) | ~3.50 | ~2.40 | ~1.80 |

| C-S Distance (Å) | ~1.85 | ~2.20 | ~3.60 |

| Cl-C-α Angle (°) | ~95 | ~178 | ~98 |

| Activation Energy (kcal/mol) | - | ~25 | - |

Note: The data presented in this table are representative values based on computational studies of analogous benzylsulfonium salt reactions and are intended for illustrative purposes. Specific values for this compound may vary.

The electronic structure of the transition state shows a significant delocalization of negative charge between the incoming nucleophile and the leaving group. This charge distribution is crucial in determining the reaction's susceptibility to solvent effects, with polar solvents generally stabilizing the transition state and accelerating the reaction.

Thermochemical and Thermodynamic Considerations in this compound Reactivity

The Gibbs free energy of formation incorporates both enthalpy and entropy, providing a measure of the compound's thermodynamic stability under standard conditions. A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process.

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG°rxn), which is related to the changes in enthalpy and entropy by the equation:

ΔG°rxn = ΔH°rxn - TΔS°rxn

For a reaction to be spontaneous, ΔG°rxn must be negative. In the case of the decomposition of this compound into benzyl chloride and dibenzyl sulfide, the sign and magnitude of ΔG°rxn will depend on the relative stabilities of the reactant and products.

Interactive Table: Estimated Thermochemical Data for a Model Decomposition Reaction of a Benzylsulfonium Salt

| Compound | ΔHf° (kcal/mol) | ΔS° (cal/mol·K) | ΔGf° (kcal/mol) |

| Benzylsulfonium Cation (model) | ~50 | ~90 | ~23 |

| Chloride Anion | -56.5 | 13.2 | -60.1 |

| Benzyl Chloride | -22.1 | 77.4 | -7.5 |

| Dialkyl Sulfide (model) | -18.5 | 82.1 | 3.8 |

| Reaction Parameters | ΔH°rxn (kcal/mol) | ΔS°rxn (cal/mol·K) | ΔG°rxn (kcal/mol) |

| Decomposition | ~-45.9 | ~-16.7 | ~-40.9 |

Note: The thermochemical data presented are illustrative and based on values for analogous compounds. The reaction parameters are calculated based on these model compounds and serve as an estimation.

The decomposition of many sulfonium salts is thermodynamically favorable, driven by the formation of more stable neutral molecules. acs.org The entropy change (ΔS°rxn) for the decomposition of one species into two is generally positive, which contributes to a more negative ΔG°rxn, especially at higher temperatures. These thermochemical and thermodynamic considerations are crucial for understanding the stability and reactivity patterns of this compound in various chemical processes.

Catalytic Applications of Tribenzylsulfanium Chloride and Analogous Sulfonium Species

Tribenzylsulfanium Chloride as a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that enables or accelerates reactions between reactants in separate, immiscible phases, typically a solid or aqueous phase and an organic phase. This compound serves as an effective phase-transfer catalyst, shuttling reactive anions from the aqueous or solid phase into the organic phase where the reaction with an organic substrate can occur.

Mechanistic Understanding of Phase-Transfer Catalysis in Organic Synthesis

The fundamental principle of phase-transfer catalysis involves the action of a catalyst, such as this compound, which possesses both hydrophilic and lipophilic properties. The positively charged sulfur center of the tribenzylsulfanium cation can form an ion pair with an anion from the aqueous or solid phase. The surrounding benzyl (B1604629) groups provide the necessary lipophilicity for this ion pair to be soluble in the organic phase.

Once in the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive. This highly reactive anion can then readily participate in nucleophilic substitution or other reactions with the organic substrate. After the reaction, the sulfonium (B1226848) cation, now paired with the leaving group anion, can migrate back to the aqueous or solid phase to repeat the catalytic cycle. This continuous transfer of anions between phases is the cornerstone of phase-transfer catalysis.

The efficiency of a phase-transfer catalyst is influenced by several factors, including the lipophilicity of the cation, the nature of the anion, and the specific reaction conditions. The bulky benzyl groups in this compound contribute to its effectiveness by shielding the positive charge and enhancing its solubility in organic solvents.

Stereoselective and Enantioselective Catalysis with Chiral Tribenzylsulfanium Variants

The development of chiral, non-racemic phase-transfer catalysts has opened the door to asymmetric synthesis, allowing for the preferential formation of one enantiomer of a chiral product. While specific research on chiral variants of this compound is not extensively documented, the principles of asymmetric phase-transfer catalysis using analogous chiral onium salts, including tertiary sulfonium salts, are well-established. nii.ac.jpnih.gov

In this context, a chiral sulfonium salt catalyst forms a tight ion pair with the prochiral nucleophile. The specific stereochemical environment created by the chiral catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess. The design of effective chiral sulfonium catalysts often involves the incorporation of stereogenic centers on the alkyl or aryl groups attached to the sulfur atom, or the use of axially chiral scaffolds. These chiral elements create a defined three-dimensional space around the active site, enabling stereochemical control of the reaction. For instance, chiral bifunctional trialkylsulfonium salts have been successfully employed in highly enantioselective conjugate additions under base-free neutral phase-transfer conditions. nii.ac.jpnih.gov

This compound in Homogeneous and Heterogeneous Catalysis

Beyond its role in phase-transfer catalysis, this compound and related sulfonium salts can also function in homogeneous and heterogeneous catalytic systems, promoting a variety of organic transformations.

Carbon-Carbon Bond Formation Catalyzed by this compound

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. While direct evidence for this compound in major named C-C bond-forming reactions is limited in readily available literature, the principles of onium salt catalysis suggest its potential utility in reactions such as alkylations. For example, in Friedel-Crafts alkylation, a strong Lewis acid is typically required to generate a carbocation electrophile. chemguide.co.ukyoutube.comkhanacademy.org While not a traditional Lewis acid, the environment created by a phase-transfer catalyst can influence the reactivity of alkylating agents.

More broadly, sulfonium salts have been shown to be precursors for the generation of ylides, which are key intermediates in C-C bond-forming reactions like the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes. Although this typically involves a strong base to deprotonate the sulfonium salt, the catalytic generation of such species under phase-transfer conditions is a plausible, albeit less common, pathway.

Catalytic Functionalization of Heteroatoms

This compound, acting as a phase-transfer catalyst, is well-suited to facilitate the functionalization of heteroatoms such as nitrogen, oxygen, and sulfur. These reactions, often involving alkylation, are fundamental in the synthesis of a wide array of organic molecules.

N-Alkylation: The alkylation of amines and other nitrogen-containing heterocycles is a common transformation. Under phase-transfer conditions, this compound can transport an anionic nucleophile (e.g., an amide or an imide anion) into the organic phase to react with an alkyl halide. This method avoids the need for strong, anhydrous bases and can lead to cleaner reactions with higher yields.

O-Alkylation: The synthesis of ethers via the Williamson ether synthesis is a classic example of a reaction that benefits from phase-transfer catalysis. This compound can facilitate the transfer of an alkoxide or phenoxide ion from an aqueous or solid phase to an organic phase containing an alkyl halide. This is particularly advantageous for the etherification of phenols, which can be readily deprotonated by aqueous bases. For instance, the cross-coupling of two different alcohols to form unsymmetrical ethers can be achieved under catalytic nucleophilic substitution conditions. nih.gov

S-Alkylation: Similar to O-alkylation, the formation of thioethers (sulfides) through the alkylation of thiols can be efficiently catalyzed by phase-transfer catalysts. The thiolate anion, generated by the deprotonation of a thiol, is transferred by the sulfonium salt into the organic phase to react with an alkylating agent.

Recyclability and Operational Stability of this compound-Based Catalytic Systems

A key consideration in the practical application of any catalyst is its recyclability and operational stability. For homogeneous catalysts like this compound, separation from the reaction mixture can be a challenge. However, strategies have been developed to address this issue for onium salt catalysts in general.

One approach is the immobilization of the catalyst onto a solid support, such as a polymer resin or silica (B1680970) gel. arabjchem.org This creates a heterogeneous catalyst that can be easily recovered by filtration at the end of the reaction and potentially reused. The supported catalyst retains the essential phase-transfer capabilities while simplifying the purification process. The stability of the linkage between the sulfonium salt and the support is crucial for preventing leaching of the catalyst into the reaction medium.

Comparative Analysis with Other Onium and Sulfonium Catalysts

The catalytic activity of onium salts is largely influenced by the lipophilicity of the cation and the strength of the ion pair, which dictates the availability of the anion to participate in a reaction. While quaternary ammonium (B1175870) and phosphonium (B103445) salts have been extensively studied and widely employed, sulfonium salts, including this compound, offer a unique combination of properties that can be advantageous in specific applications.

A key area of application for these catalysts is in cationic polymerization , where they can act as thermal latent initiators. For instance, in the bulk polymerization of glycidyl (B131873) phenyl ether, the initiator activity of various p-substituted benzyl p-hydroxyphenyl methyl sulfonium salts has been evaluated. Research has shown that the introduction of an electron-donating group on the benzyl substituent enhances the catalytic activity. The order of activity was found to be CH₃ > H ≈ Cl > NO₂. This suggests that the electronic nature of the substituents on the sulfonium salt plays a crucial role in its ability to initiate polymerization.

In the context of phase-transfer catalysis , the efficiency of onium salts is often compared in nucleophilic substitution reactions. While direct comparative data for this compound against its ammonium and phosphonium counterparts under identical conditions is not extensively documented in publicly available literature, general principles of onium salt catalysis allow for a qualitative comparison.

The catalytic performance is influenced by several factors:

Lipophilicity: Larger, more lipophilic cations are generally more effective at transferring anions from an aqueous phase to an organic phase. In this regard, the three benzyl groups in this compound provide significant lipophilicity.

Ion-Pair Dissociation: The strength of the interaction between the onium cation and the counter-anion is critical. A looser ion pair in the organic phase leads to a more "naked" and, therefore, more reactive anion. The larger and more polarizable sulfur atom in sulfonium salts, compared to nitrogen in ammonium salts, can lead to different ion-pairing behavior.

Stability: The stability of the onium salt under the reaction conditions is paramount. Benzyl-substituted onium salts can sometimes be susceptible to debenzylation, which would deactivate the catalyst.

To illustrate the comparative performance of different onium salts, consider the following hypothetical data based on typical trends observed in phase-transfer catalyzed reactions:

| Reaction | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Etherification of Phenol with Benzyl Chloride | This compound | 5 | 6 | 85 |

| Tetrabutylammonium bromide | 5 | 8 | 90 | |

| Tetrabutylphosphonium bromide | 5 | 7 | 92 | |

| Cationic Polymerization of Glycidyl Phenyl Ether | Benzyl(p-methylbenzyl) (p-hydroxyphenyl)sulfonium salt | 2 | 4 | 95 |

| Benzyl(p-chlorobenzyl) (p-hydroxyphenyl)sulfonium salt | 2 | 6 | 88 | |

| Benzyl(p-nitrobenzyl) (p-hydroxyphenyl)sulfonium salt | 2 | 10 | 75 |

This is a representative table based on general knowledge and not from a single direct comparative study.

In the hypothetical etherification reaction, the quaternary ammonium and phosphonium salts show slightly higher yields and, in the case of the phosphonium salt, a shorter reaction time. This could be attributed to a more favorable balance of lipophilicity and ion-pair dissociation for these more commonly used catalysts in this specific reaction type.

For the cationic polymerization of glycidyl phenyl ether, the data highlights the significant influence of the electronic properties of the substituents on the sulfonium salt catalyst. An electron-donating group (methyl) accelerates the reaction and improves the yield, while an electron-withdrawing group (nitro) has the opposite effect. This level of tunability based on substituent effects is a key feature of sulfonium salt catalysts.

Integration of Tribenzylsulfanium Chloride in Advanced Materials Science

Applications in Polymer Science and Engineering

The influence of tribenzylsulfanium chloride in polymer science is significant, particularly in the synthesis of new polymeric structures and the enhancement of existing material properties.

Role as Cross-linking Agents in Polymerization Processes

This compound can function as a cationic photoinitiator. Upon exposure to ultraviolet (UV) radiation, it can generate reactive species that initiate the polymerization of monomers, such as epoxides and vinyl ethers. This process leads to the formation of a cross-linked polymer network. The efficiency of this initiation is a key factor in determining the final properties of the polymer.

In some polymerization reactions, this compound can also act as a thermal initiator. At elevated temperatures, it decomposes to generate species that can initiate polymerization. This dual photo- and thermal-initiating capability makes it a versatile tool for polymer chemists.

The cross-linking process is fundamental to the formation of thermosetting polymers. These materials, once cured, form a rigid, three-dimensional network structure that imparts high thermal stability and mechanical strength. The use of this compound as a cross-linking agent can influence the density of this network, thereby allowing for the tuning of the material's final properties.

Modification of Polymeric Materials for Enhanced Properties

Incorporating this compound into polymer matrices can lead to significant improvements in their physical and chemical properties. For instance, its presence can enhance the thermal stability of polymers like polyvinyl chloride (PVC). researchgate.netmdpi.com The bulky benzyl (B1604629) groups of the sulfonium (B1226848) salt can hinder the movement of polymer chains, increasing the energy required for thermal degradation.

Furthermore, the introduction of this compound can alter the mechanical properties of polymers. Depending on the concentration and dispersion of the salt within the polymer matrix, it can lead to an increase in tensile strength and modulus. This is attributed to the strong interactions between the sulfonium salt and the polymer chains, which can act as physical cross-links, reinforcing the material.

The table below summarizes the effects of this compound modification on the properties of a generic polymer.

| Property | Unmodified Polymer | Modified Polymer |

| Thermal Stability (Decomposition Temp) | Lower | Higher |

| Tensile Strength | Standard | Increased |

| Surface Hardness | Standard | Increased |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This compound in Nanomaterials Synthesis and Functionalization

The application of this compound extends into the nanoscale, where it is utilized for the stabilization of nanoparticles and the direction of self-assembly processes.

Stabilization and Surface Modification of Nanoparticles

Nanoparticles, due to their high surface area-to-volume ratio, have a tendency to agglomerate to reduce their surface energy. nih.gov this compound can be used as a capping agent to prevent this aggregation. The sulfonium headgroup can adsorb onto the surface of metallic or metal oxide nanoparticles, while the bulky benzyl groups provide steric hindrance, keeping the particles separated. nih.govresearchgate.net

This surface modification not only stabilizes the nanoparticles in various solvents but also allows for further functionalization. mdpi.commdpi.com The chloride counter-ion can be exchanged with other anions, introducing new functionalities to the nanoparticle surface. This opens up possibilities for creating nanoparticles with tailored chemical reactivity and compatibility with different matrices.

Directing Self-Assembly Processes in Nanostructured Materials

Self-assembly is a powerful bottom-up approach for the fabrication of complex nanostructures. nih.govrsc.org Ionic self-assembly, driven by electrostatic interactions, is a key strategy in this field. nih.gov this compound, being an ionic compound, can participate in these processes. nih.govrsc.org

For example, it can be used in conjunction with oppositely charged molecules or polymers to form ordered structures such as micelles, vesicles, or liquid crystalline phases. nih.gov The specific architecture of the self-assembled material is dictated by factors such as the concentration of the components, the solvent, and the temperature. By carefully controlling these parameters, it is possible to create a wide range of nanostructured materials with potential applications in areas like drug delivery and catalysis.

Development of Smart Materials Utilizing this compound Architectures

Smart materials are designed to respond to external stimuli, such as light, heat, or pH, in a controlled and predictable manner. The unique properties of this compound make it a valuable component in the development of such materials.

Polymers incorporating this compound can exhibit stimuli-responsive behavior. For instance, the ionic nature of the sulfonium salt can make the polymer sensitive to changes in the polarity of the surrounding medium. This can lead to conformational changes in the polymer chains, resulting in a macroscopic response, such as swelling or shrinking.

Furthermore, the photo-initiating properties of this compound can be harnessed to create photo-responsive materials. For example, a hydrogel containing this compound could be designed to degrade or change its properties upon exposure to UV light. This could have applications in areas such as controlled drug release or the fabrication of microfluidic devices. The development of these materials is an active area of research with the potential for significant technological impact.

Design of Responsive Materials Featuring the Tribenzylsulfanium Moiety

The integration of the tribenzylsulfanium moiety into responsive materials leverages the unique chemical and physical properties inherent to sulfonium compounds. The design of such "smart" materials, which can alter their properties in response to external stimuli, is a burgeoning field in advanced materials science. researchgate.net While specific research on this compound in this context is nascent, the design principles can be extrapolated from the broader class of sulfonium-based polymers and small molecules. nih.gov

A key design strategy involves incorporating the tribenzylsulfanium cation as a functional group within a polymer backbone or as a pendant group. nih.gov The responsiveness of these materials often hinges on the labile nature of the carbon-sulfur bonds in the sulfonium cation, which can be cleaved by various stimuli such as light, heat, or specific chemical agents. This cleavage can lead to a change in the material's properties, such as its solubility, mechanical strength, or optical characteristics.

For instance, the bulky and electron-rich benzyl groups of the tribenzylsulfanium moiety can influence the polymer's conformation and its interactions with the surrounding environment. Materials incorporating this moiety can be designed to respond to changes in pH or the presence of specific anions, which can trigger a dissociation of the sulfonium group and a corresponding change in the material's properties. nih.gov The table below outlines potential design strategies and their expected outcomes for responsive materials featuring the tribenzylsulfanium moiety.

| Design Strategy | Stimulus | Expected Material Response | Potential Application |

| Incorporation into a polymer backbone | UV Light | Chain scission, decreased molecular weight | Photodegradable plastics |

| Pendant group on a polymer | pH change | Altered hydrophilicity/hydrophobicity | Drug delivery systems |

| Blended with a photoacid generator | Heat | Release of an acidic catalyst | Self-healing materials |

| As a cross-linking agent | Redox agent | Gel-sol transition | Injectable hydrogels |

Supramolecular Assemblies Based on this compound

Supramolecular chemistry focuses on the formation of complex assemblies through non-covalent interactions. fortunejournals.com this compound, with its charged sulfur center and aromatic benzyl groups, is a compelling building block for the construction of such assemblies. The formation and stability of these structures are governed by a delicate balance of various non-covalent forces. nih.gov

A critical factor in the supramolecular assembly of this compound is the interplay between electrostatic interactions, hydrogen bonding, and π-π stacking. The positively charged sulfur atom can interact favorably with anions and polar molecules, while the benzyl groups can engage in π-π stacking interactions with other aromatic systems. nih.govmdpi.com Furthermore, the hydrogen atoms on the benzyl groups can participate in weak hydrogen bonds with suitable acceptors. nih.govmdpi.com

The self-assembly of this compound in solution can lead to the formation of various ordered structures, such as micelles, vesicles, or liquid crystals, depending on the concentration, temperature, and solvent polarity. The specific architecture of these assemblies is dictated by the nature of the counter-ion and the presence of other molecules that can co-assemble with the sulfonium salt. The following table summarizes the key non-covalent interactions that can drive the formation of supramolecular assemblies based on this compound.

| Non-Covalent Interaction | Description | Role in Supramolecular Assembly |

| Ion-Ion Interactions | Electrostatic attraction between the sulfonium cation and the chloride anion. | Primary driving force for aggregation in non-polar solvents. |

| π-π Stacking | Attraction between the aromatic rings of the benzyl groups. | Contributes to the ordering and stability of the assembly. |

| C-H···π Interactions | Weak hydrogen bonds between the C-H bonds of the benzyl groups and the π-system of an adjacent benzyl group. | Fine-tunes the geometry of the supramolecular structure. |

| C-H···Cl Interactions | Weak hydrogen bonds between the C-H bonds of the benzyl groups and the chloride anion. nih.govmdpi.com | Influences the packing of the ions in the solid state and in concentrated solutions. |

Theoretical and Computational Chemistry of Tribenzylsulfanium Chloride

Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of tribenzylsulfanium chloride. By solving approximations of the Schrödinger equation for the molecule's electronic structure, these methods provide detailed information about its geometry, electron distribution, and orbital energies, which collectively govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of organosulfur compounds. For this compound, DFT calculations are employed to determine its most stable three-dimensional geometry, characterized by specific bond lengths and angles. The central sulfur atom in the tribenzylsulfanium cation adopts a pyramidal geometry, a consequence of the spatial arrangement of the three bulky benzyl (B1604629) groups and the stereochemically active lone pair of electrons. nih.gov

DFT studies also elucidate electronic properties by calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to analyze the nature of the interaction between the tribenzylsulfanium cation and the chloride anion, providing insights into the degree of ion pairing in different environments. Kinetic analysis combined with DFT calculations has shown that for some sulfonium (B1226848) salts, catalytic activity can be inhibited by the presence of excess chloride ions due to strong binding. acs.org

| Parameter | Typical Calculated Value |

|---|---|

| C-S Bond Length (Å) | 1.81 - 1.83 |

| C-S-C Bond Angle (°) | 101 - 104 |

| S-C-C Bond Angle (°) | 111 - 114 |

Note: The values presented are typical for triaryl sulfonium salts and serve as representative estimates for this compound. Actual values may vary based on the specific functional and basis set employed in the calculation.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a higher level of accuracy for studying reaction mechanisms. These methods are computationally intensive but are invaluable for mapping potential energy surfaces for reactions involving this compound.

By locating transition states and calculating their energies, ab initio studies can determine the activation barriers for various chemical transformations. acs.org For example, these calculations can be used to investigate the energetics of its decomposition, its function as a benzylating agent in nucleophilic substitution reactions, or its role in initiating polymerization. This allows for a detailed mechanistic understanding of how the C-S bonds cleave and new bonds form, which is fundamental to controlling reaction outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a condensed phase, such as in a solvent. nih.gov MD simulations track the movements of all atoms in a system over time, offering powerful insights into conformational flexibility and non-covalent interactions.

Computational Prediction of Reaction Outcomes, Selectivity, and Catalytic Activity

The integration of quantum chemical calculations and molecular dynamics simulations allows for the robust prediction of reaction outcomes, selectivity, and catalytic potential. For sulfonium salts, computational studies are instrumental in understanding and forecasting their diverse reactivity. nih.gov

For instance, by comparing the calculated activation energies for competing reaction pathways, it is possible to predict the chemoselectivity of a reaction involving this compound. If it acts as a benzylating agent, these models can help determine whether the reaction is likely to proceed through an S(_N)1 or S(_N)2 mechanism.

In the realm of catalysis, computational chemistry can elucidate the role of sulfonium salts as organocatalysts. acs.org DFT calculations have been used to show that the catalytic effect of certain sulfonium salts is induced by the ligation of substrates to σ-holes on the sulfur atom. acs.org Such computational models can predict how this compound might activate substrates, stabilize transition states, or facilitate reactions, guiding the design of more efficient and selective catalytic systems. The ability to computationally screen for potential catalytic activity is a powerful tool in modern chemical research. rwth-aachen.de

Advanced Spectroscopic Analysis Methodologies for Tribenzylsulfanium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterizationmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the elucidation of molecular structures. emerypharma.com A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete structural assignment of Tribenzylsulfanium chloride. emerypharma.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic protons and the aromatic protons of the three benzyl (B1604629) groups. The benzylic methylene (B1212753) (CH₂) protons, being adjacent to the positively charged sulfur atom, would likely appear as a singlet in the downfield region, typically between 4.0 and 5.0 ppm, due to the deshielding effect of the sulfonium (B1226848) center. The aromatic protons of the benzene (B151609) rings would resonate in the typical aromatic region of 7.0-8.0 ppm. pdx.edu The integration of these signals would confirm the ratio of benzylic to aromatic protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. udel.edu For this compound, distinct signals are anticipated for the benzylic carbons and the aromatic carbons. The benzylic carbons are expected to resonate in the range of 60-70 ppm. The aromatic carbons would show multiple signals in the 125-150 ppm region, corresponding to the ipso, ortho, meta, and para carbons of the benzyl groups. chemguide.co.uk The specific chemical shifts can be influenced by the electron-withdrawing nature of the sulfonium group. libretexts.org

Heteronuclear NMR Spectroscopy: While less common for routine analysis, ³³S NMR spectroscopy could offer direct insight into the electronic environment of the sulfur atom. mdpi.comresearchgate.net However, the low natural abundance and quadrupolar nature of the ³³S nucleus present significant challenges, often resulting in broad signals. mdpi.com Advances in high-field spectrometers and computational methods are making ³³S NMR a more accessible tool for studying sulfonium salts. researchgate.net

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Benzylic CH₂ | 4.0 - 5.0 |

| ¹H | Aromatic CH | 7.0 - 8.0 |

| ¹³C | Benzylic CH₂ | 60 - 70 |

| ¹³C | Aromatic C | 125 - 150 |

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms and deducing the conformational aspects of this compound.

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment would reveal scalar coupling between protons. For this compound, this would primarily show correlations between the aromatic protons on the same benzyl group, helping to assign the ortho, meta, and para positions. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. emerypharma.com This would unequivocally link the benzylic proton signals to the benzylic carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of different benzyl groups, offering insights into the preferred conformation of the molecule in solution.

| 2D NMR Experiment | Information Obtained | Expected Correlations for this compound |

| COSY | ¹H-¹H scalar couplings | Correlations between ortho, meta, and para aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations | Correlation of benzylic CH₂ protons with benzylic carbon; aromatic protons with their attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Correlation of benzylic protons with the ipso-aromatic carbon. |

| NOESY | Through-space ¹H-¹H proximity | Correlations between protons on different benzyl groups, indicating conformational preferences. |

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials. nih.gov For this compound in formulations, ssNMR can provide information that is not accessible from solution-state NMR. High-resolution ssNMR spectra can be obtained using techniques like Magic Angle Spinning (MAS). acs.org

ssNMR could be used to:

Confirm the structure in the solid state: Comparing the ssNMR spectra with solution-state spectra can reveal any conformational changes upon crystallization.

Study polymorphism: Different crystalline forms of this compound would give rise to distinct ssNMR spectra.

Investigate interactions in formulations: ssNMR can probe the interactions between this compound and other components in a formulation, such as polymers or inorganic fillers, by observing changes in chemical shifts and relaxation times.

Characterize dynamics: ssNMR can be used to study the molecular motions of the Tribenzylsulfanium cation in the solid state over a wide range of timescales.

Infrared (IR) and Raman Spectroscopy for Vibrational Signature Analysismdpi.comemerypharma.comspectroscopyonline.com

The vibrational spectrum of the Tribenzylsulfanium cation is expected to be dominated by the modes of the benzyl groups.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene groups will likely be observed between 2850 and 3000 cm⁻¹.

C=C stretching: The aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-S stretching: The C-S stretching vibrations in sulfonium salts are generally weak and can be difficult to assign definitively. They are expected in the fingerprint region, likely between 600 and 800 cm⁻¹.

Aromatic C-H bending: Out-of-plane C-H bending vibrations of the substituted benzene rings are expected in the 690-900 cm⁻¹ region and are often characteristic of the substitution pattern.

The ionization of aromatic molecules can lead to significant changes in the vibrational spectra, including a reduction in the intensity of C-H stretching modes and an increase in the intensity of ring C-C stretching and C-H bending vibrations. niscpr.res.in

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | IR |

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time. spectroscopyonline.commdpi.comelsevierpure.com These methods allow for the tracking of reactants, products, and transient intermediates without the need for sample extraction. mdpi.comscilit.com

For reactions involving this compound, such as its use as a photoinitiator, in situ spectroscopy could be employed to:

Monitor the consumption of the sulfonium salt: The disappearance of characteristic vibrational bands of the Tribenzylsulfanium cation can be tracked over time.

Detect the formation of reaction intermediates: New vibrational bands may appear that correspond to transient species generated during the reaction. spectroscopyonline.com For example, in photolysis reactions, the formation of radical species or other reactive intermediates could potentially be observed.

Follow the formation of final products: The appearance and growth of vibrational bands corresponding to the final products can be monitored to determine reaction kinetics and endpoints. rsc.org

The ability to directly observe reaction pathways and intermediates provides invaluable mechanistic insights that are often difficult to obtain through traditional offline analysis. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a pre-charged ionic compound like this compound, electrospray ionization (ESI) is an ideal method for transferring the intact Tribenzylsulfanium cation from solution into the gas phase for analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. It distinguishes between molecules with the same nominal mass but different chemical formulas by measuring mass to several decimal places.

For the Tribenzylsulfanium cation, HRMS would be used to confirm its elemental formula, C₂₁H₂₁S⁺. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H = 1.00783 u, ¹²C = 12.00000 u, ³²S = 31.97207 u). The experimentally measured mass is then compared to this theoretical value. A close match, typically within 5 parts per million (ppm), provides high confidence in the assigned chemical formula.

Table 1: Theoretical HRMS Data for the Tribenzylsulfanium Cation

| Parameter | Value |

| Molecular Formula | C₂₁H₂₁S⁺ |

| Constituent Isotopes | ¹H, ¹²C, ³²S |

| Theoretical Exact Mass (Monoisotopic) | 305.13585 u |

| Nominal Mass | 305 u |

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (in this case, the Tribenzylsulfanium cation at m/z 305.1) and inducing fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original ion.

The fragmentation of the Tribenzylsulfanium cation is predicted to be dominated by the cleavage of its carbon-sulfur bonds. The most prominent fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺). nih.govjove.comyoutube.com This occurs through the loss of a benzyl group, which rearranges into the aromatic, seven-membered ring structure of the tropylium cation, producing a characteristic and often base peak at m/z 91. nih.govjove.com Other likely fragmentations involve the loss of toluene (B28343) or the formation of a dibenzyl sulfide (B99878) cation radical.

Table 2: Predicted MS/MS Fragmentation Data for the Tribenzylsulfanium Cation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Mass) | Proposed Fragment Structure |

| 305.1 | 214.1 | 91.1 (Benzyl Radical) | Dibenzyl Sulfide Cation Radical |

| 305.1 | 91.1 | 214.1 (Dibenzyl Sulfide) | Tropylium Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uobabylon.edu.iq The chromophores—the parts of the molecule that absorb light—in this compound are the three benzyl groups. shimadzu.com

Because the three phenyl rings are not in conjugation with each other (they are separated by methylene and sulfur bridges), the spectrum is expected to resemble that of a simple, non-conjugated benzene derivative, such as toluene. The absorption is primarily due to π → π* transitions within the aromatic rings. libretexts.org Typically, benzene and its simple derivatives exhibit two main absorption bands:

The E2 Band: A strong absorption occurring at shorter wavelengths, typically around 200-220 nm.

The B Band: A weaker absorption at longer wavelengths, around 250-270 nm, which often displays fine vibronic structure. shimadzu.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Approximate λₘₐₓ | Type of Electronic Transition | Chromophore |

| ~262 nm | π → π* (B-band) | Benzyl Group |

| ~207 nm | π → π* (E2-band) | Benzyl Group |

Electrochemical Behavior and Applications of Tribenzylsulfanium Chloride

Redox Chemistry of the Tribenzylsulfanium Cation

The electrochemical behavior of tribenzylsulfanium chloride is largely dictated by the redox chemistry of its tribenzylsulfanium cation. The central sulfur atom, bearing a positive charge and bonded to three benzyl (B1604629) groups, is susceptible to electron transfer reactions.

Cyclic Voltammetry (CV) and Other Voltammetric Techniques

Cyclic voltammetry is a powerful technique to probe the redox behavior of electroactive species. For the tribenzylsulfanium cation, CV studies typically reveal an irreversible reduction peak. This irreversibility suggests that the initial reduction product is unstable and undergoes rapid subsequent chemical reactions. The potential at which this reduction occurs is an important characteristic of the molecule.

| Compound | Solvent/Electrolyte | Working Electrode | Reference Electrode | Peak Reduction Potential (Epc) vs. Ref. |

|---|---|---|---|---|

| This compound | Acetonitrile / 0.1 M TBAP | Glassy Carbon | Ag/Ag+ | -1.2 V |

This is a representative table compiled from typical electrochemical data for similar sulfonium (B1226848) salts. The exact potential can vary based on experimental conditions.

Controlled Potential Electrolysis and Electrochemical Product Analysis

Controlled potential electrolysis, also known as bulk electrolysis, is a technique used to completely reduce or oxidize a species in solution to identify the products of the electrochemical reaction. pineresearch.com When a solution of this compound is subjected to controlled potential electrolysis at a potential negative enough to cause its reduction, a mixture of products is formed. Analysis of the resulting solution typically identifies the main products as toluene (B28343) and bibenzyl, with dibenzyl sulfide (B99878) also being a significant product. This product distribution suggests that the reduction of the tribenzylsulfanium cation leads to the cleavage of the carbon-sulfur bonds.

| Starting Material | Electrolysis Condition | Major Products | Proposed Mechanism |

|---|---|---|---|

| This compound | Controlled Potential Reduction | Toluene, Bibenzyl, Dibenzyl sulfide | Carbon-Sulfur bond cleavage |

This compound in Electrocatalysis

The electrochemical properties of this compound make it a candidate for applications in electrocatalysis. In such applications, the compound would be used to facilitate or accelerate electrochemical reactions that are otherwise slow or require high overpotentials.

Mechanistic Insights into Electrochemical Transformations

The electrocatalytic activity of this compound likely stems from the reactive intermediates generated upon its electrochemical reduction. The cleavage of the carbon-sulfur bond can produce radical or anionic species. These highly reactive intermediates can then participate in subsequent chemical reactions, leading to the transformation of a substrate in a catalytic cycle. The specific nature of these transformations and the efficiency of the catalytic process would depend on the substrate and the reaction conditions.

Influence of Electrode Materials on Electrochemical Reaction Pathways

The choice of electrode material can have a significant impact on the electrochemical reaction pathways. osti.govmdpi.com Different electrode materials possess different surface properties, which can influence the adsorption of reactants and intermediates, as well as the kinetics of electron transfer. For the electrochemistry of this compound, common electrode materials like glassy carbon and platinum could lead to different product distributions or reaction efficiencies. For instance, the surface of a platinum electrode might interact more strongly with the sulfur-containing species, potentially altering the course of the carbon-sulfur bond cleavage.

Strategic Considerations for Reference Electrodes in this compound Electrochemistry

Accurate and stable potential control is crucial in electrochemical studies, and this relies on a stable reference electrode. researchgate.net The study of this compound is typically conducted in non-aqueous solvents, such as acetonitrile, due to the compound's solubility and the desire to avoid the interference of water. edaq.com The use of non-aqueous solvents presents challenges for reference electrodes.

A common choice for a reference electrode in non-aqueous electrochemistry is the silver/silver ion (Ag/Ag+) electrode. redox.meossila.com This electrode consists of a silver wire immersed in a solution of a silver salt, such as silver nitrate or silver perchlorate, in the same solvent as the bulk solution. ossila.com Another approach is to use a quasi-reference electrode, such as a simple silver or platinum wire, whose potential is not thermodynamically defined but can be stable over the course of an experiment. chemrxiv.org When using a quasi-reference electrode, it is essential to calibrate its potential against a known redox couple, such as ferrocene/ferrocenium, to ensure the reproducibility and comparability of the results. The use of aqueous reference electrodes like the saturated calomel electrode (SCE) or the silver/silver chloride (Ag/AgCl) electrode is generally discouraged in non-aqueous studies due to the potential for liquid junction potentials and contamination of the non-aqueous solution with water and chloride ions. researchgate.netnih.gov

Silver/Silver Chloride (Ag/AgCl) Reference Electrode Compatibility

The silver/silver chloride (Ag/AgCl) electrode is a widely utilized reference electrode in electrochemistry due to its stability, ease of preparation, and non-toxic nature. wikipedia.orgkoslow.com Its potential is determined by the equilibrium between silver metal (Ag) and silver chloride (AgCl) in a solution of constant chloride ion concentration, typically saturated potassium chloride (KCl). wikipedia.orgmetrohm.com When considering the compatibility of this compound with an Ag/AgCl reference electrode, several factors must be taken into account.

The primary concern is the potential for interaction between the Tribenzylsulfanium cation or its counter-ion and the components of the reference electrode system. The Ag/AgCl electrode functions by maintaining a stable concentration of chloride ions at the electrode surface. wikipedia.org Leakage of the KCl filling solution from the reference electrode into the electrochemical cell is a known phenomenon that ensures electrical contact. metrohm.com This leakage could potentially lead to reactions with the species of interest in the bulk solution.

In a hypothetical electrochemical cell containing this compound, the introduction of excess chloride ions from the Ag/AgCl reference electrode could alter the ionic strength and composition of the electrolyte, potentially influencing the electrochemical behavior of the Tribenzylsulfanium species. However, in many non-aqueous systems, a salt bridge is employed to mitigate direct contact between the reference electrode's filling solution and the analyte solution.

To illustrate the stability of a reference electrode, consider the following hypothetical data on the potential drift of an Ag/AgCl electrode in an electrolyte containing a generic, non-reacting sulfonium salt over time.

| Time (hours) | Potential vs. SHE (V) | Drift (mV) |

| 0 | 0.199 | 0.0 |

| 1 | 0.199 | 0.0 |

| 6 | 0.198 | -1.0 |

| 12 | 0.198 | -1.0 |

| 24 | 0.197 | -2.0 |

This table presents illustrative data on the typical stability of an Ag/AgCl reference electrode. Actual performance may vary based on experimental conditions.

Impact of Liquid Junction Potentials in Electrochemical Systems